molecular formula C15H12O3 B371083 (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid CAS No. 879008-22-7

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Cat. No. B371083
CAS RN: 879008-22-7
M. Wt: 240.25g/mol
InChI Key: GAXUWNPJYOWVDR-UVTDQMKNSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid” are not well-documented. More research is needed to understand the chemical behavior of this compound .

Scientific Research Applications

  • Renewable Building Block for Material Science : (3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This compound, termed phloretic acid (PA), shows promise in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for multiple applications in materials science (Trejo-Machin et al., 2017).

  • Corrosion Inhibition : Synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have demonstrated effective corrosion inhibition for copper in nitric acid solutions. This research suggests potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).

  • Bionanocomposite Development : The biobased hydroxy acid, 3-(4-Hydroxyphenyl)propionic acid (HPPA), has been used in developing PBS bionanocomposites with promising thermal stability and mechanical reinforcement. This suggests its potential use in creating fully biodegradable materials for various applications (Totaro et al., 2017).

  • Luminescence and Coordination Polymers : The compound 1-(4-Hydroxyphenyl)-1H-1,2,4-triazole, similar in structure, has been used in the creation of coordination polymers with significant thermal stability and strong luminescence emissions. This could be applicable in developing materials with specific optical properties (Yang et al., 2008).

  • Liquid Crystalline Properties : Derivatives of 3-(4-nitrophenyl)-2-phenylacrylic acid have been synthesized and studied for their potential in forming noncentrosymmetric crystal structures, which is crucial in the field of liquid crystal research (Kuleshova et al., 2003).

  • Antioxidant and Corrosion Inhibition Potential : Derivatives of (2Z,4E)-3-hydroxy-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, closely related to the compound , have shown promising antioxidant properties and corrosion inhibition potential. This opens avenues in the fields of material preservation and pharmaceuticals (Momin et al., 2016).

  • Metabolic Engineering Applications : Expanding the shikimate pathway in Escherichia coli has led to the production of aromatic compounds including 4-hydroxyphenylacetic acid, demonstrating potential applications in pharmaceutical and flavor industries (Koma et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid” is not currently known .

Future Directions

The future directions for research on “(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUWNPJYOWVDR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

CAS RN

6962-09-0
Record name 4-Hydroxy-alpha-phenylcinnamic acid
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